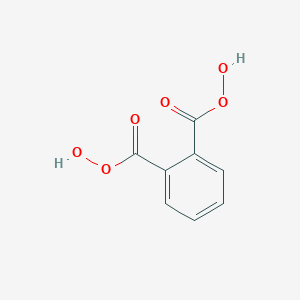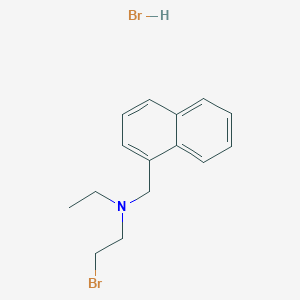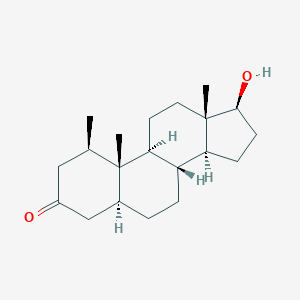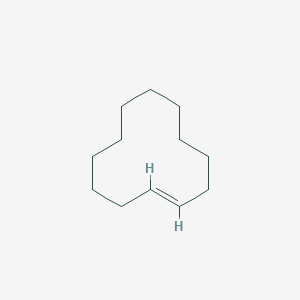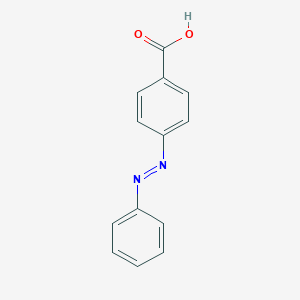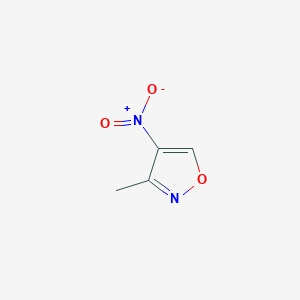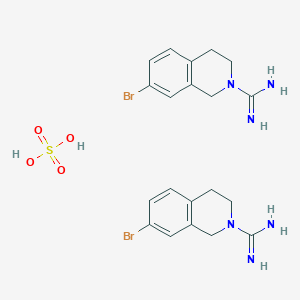
Guanisoquin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanisoquin sulfate is a chemical compound known for its pharmacological properties. It has been studied for its potential use as a local anesthetic and its hypotensive effects, which are primarily due to catecholamine depletion and blockade of sympathetic transmission at the postganglionic level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanisoquin sulfate typically involves the reaction of guanidine derivatives with quinoline compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its sulfate form.
Chemical Reactions Analysis
Types of Reactions: Guanisoquin sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Guanisoquin sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its anesthetic and hypotensive properties.
Medicine: It has potential therapeutic applications due to its pharmacological effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of guanisoquin sulfate involves its interaction with molecular targets in the body. It exerts its effects by depleting catecholamines and blocking sympathetic transmission at the postganglionic level. This leads to a reduction in blood pressure and provides local anesthetic effects by inhibiting nerve signal transmission.
Similar Compounds:
Guanidine: A simple molecule with similar pharmacological properties.
Quinoline Derivatives: Compounds with similar structural features and chemical reactivity.
Uniqueness: this compound is unique due to its combined properties of guanidine and quinoline, which provide it with distinct pharmacological effects. Its ability to act as both a local anesthetic and a hypotensive agent sets it apart from other similar compounds.
properties
CAS RN |
1212-83-5 |
|---|---|
Molecular Formula |
C20H26Br2N6O4S |
Molecular Weight |
606.3 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C10H12BrN3.H2O4S/c2*11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H3,12,13);(H2,1,2,3,4) |
InChI Key |
KUYDFFZBJGJAPK-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



